![molecular formula C23H28N2OS B421351 [3-CYCLOHEXYL-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-1(2H)-YL](PHENYL)METHANONE](/img/structure/B421351.png)
[3-CYCLOHEXYL-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-1(2H)-YL](PHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-cyclohexyl-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzoyl group, a cyclohexyl group, and a fused benzothieno-pyrimidine ring system. The presence of these functional groups and the fused ring system imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Benzoyl-3-cyclohexyl-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidine involves multiple steps, each requiring specific reaction conditions and reagents One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
1-Benzoyl-3-cyclohexyl-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1-Benzoyl-3-cyclohexyl-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-cyclohexyl-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential bacterial enzymes .
Comparison with Similar Compounds
1-Benzoyl-3-cyclohexyl-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
- 1-Benzoyl-3-cyclohexyl-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidine analogs : These compounds have similar structures but differ in the substitution pattern or the nature of the functional groups.
- Benzothieno-pyrimidine derivatives : These compounds share the benzothieno-pyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.
- Cyclohexyl derivatives : Compounds with a cyclohexyl group attached to different heterocyclic systems, which may exhibit similar or distinct properties compared to 1-Benzoyl-3-cyclohexyl-1,2,3,4,5,6,7,8-octahydro1benzothieno[2,3-d]pyrimidine .
Properties
Molecular Formula |
C23H28N2OS |
|---|---|
Molecular Weight |
380.5g/mol |
IUPAC Name |
(3-cyclohexyl-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C23H28N2OS/c26-22(17-9-3-1-4-10-17)25-16-24(18-11-5-2-6-12-18)15-20-19-13-7-8-14-21(19)27-23(20)25/h1,3-4,9-10,18H,2,5-8,11-16H2 |
InChI Key |
MMBOSBNWBRCMAA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC3=C(N(C2)C(=O)C4=CC=CC=C4)SC5=C3CCCC5 |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(N(C2)C(=O)C4=CC=CC=C4)SC5=C3CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylnaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B421270.png)
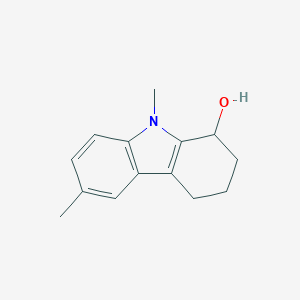
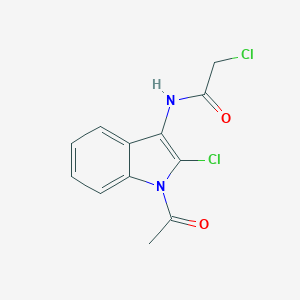
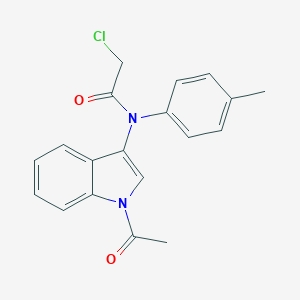
![2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B421274.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421276.png)
![N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B421277.png)
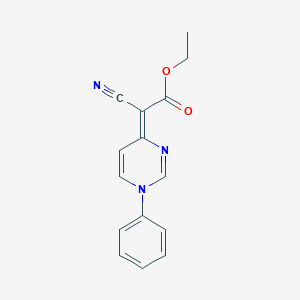
![ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B421279.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(carbamimidoylsulfanyl)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B421280.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B421283.png)
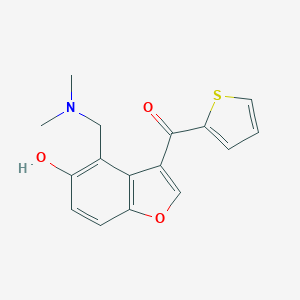
![2-Hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]naphthoquinone](/img/structure/B421289.png)
![2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarbonitrile](/img/structure/B421293.png)
